molecular formula C22H42N4O B6005545 N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide

N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide

Cat. No. B6005545
M. Wt: 378.6 g/mol
InChI Key: IARSYPJIOGVURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide is a chemical compound that belongs to the class of synthetic opioids. This compound is commonly known as carfentanil, which is a potent and highly addictive drug. Carfentanil is not approved for human use, as it is used primarily as a tranquilizer for large animals, such as elephants.

Mechanism of Action

Carfentanil acts on the mu-opioid receptor in the central nervous system, which leads to the inhibition of pain signals and the release of dopamine. The release of dopamine is responsible for the euphoric effects of opioids, which can lead to addiction. Carfentanil is a potent opioid that can lead to respiratory depression and death in high doses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of carfentanil are similar to other opioids. Carfentanil inhibits pain signals in the central nervous system, which leads to analgesia. It also leads to the release of dopamine, which is responsible for the euphoric effects of opioids. In high doses, carfentanil can lead to respiratory depression, which can be fatal.

Advantages and Limitations for Lab Experiments

Carfentanil is a potent opioid that can be used in laboratory experiments to study the opioid receptor system and its effects on the central nervous system. Its high affinity for the mu-opioid receptor makes it a useful tool in studying the role of opioids in pain management, addiction, and tolerance. However, the potency of carfentanil also makes it a dangerous substance to handle in the laboratory. Proper safety precautions must be taken when working with carfentanil.

Future Directions

Future research on carfentanil should focus on the development of safer and less addictive pain medications. This can be achieved through the development of opioids that have a lower affinity for the mu-opioid receptor and a higher affinity for other opioid receptors, such as the kappa-opioid receptor. Additionally, research should focus on the development of non-opioid pain medications that can provide effective pain relief without the risk of addiction and respiratory depression.

Synthesis Methods

Carfentanil is synthesized through a multistep process, which involves the reaction of 4-anilino-1-piperidinecarboxylic acid with N,N-diethyl-1,4-piperazinedione. This reaction produces N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide. The final product is then purified through recrystallization to obtain a pure form of carfentanil.

Scientific Research Applications

Carfentanil has been used in scientific research to study the opioid receptor system and its effects on the central nervous system. It has been found that carfentanil has a high affinity for the mu-opioid receptor, which is responsible for the analgesic and addictive effects of opioids. Carfentanil has also been used to study the role of opioids in pain management, addiction, and tolerance.

properties

IUPAC Name

N,1-diethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O/c1-4-24-13-7-6-8-21(24)22(27)25(5-2)18-19-9-16-26(17-10-19)20-11-14-23(3)15-12-20/h19-21H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARSYPJIOGVURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)N(CC)CC2CCN(CC2)C3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide

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